molecular formula C10H8N2O3 B3112559 6-Methyl-8-nitroquinolin-4-ol CAS No. 190139-69-6

6-Methyl-8-nitroquinolin-4-ol

Cat. No. B3112559
CAS RN: 190139-69-6
M. Wt: 204.18 g/mol
InChI Key: YCDGOGSHIBYGND-UHFFFAOYSA-N
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Description

6-Methyl-8-nitroquinolin-4-ol, also known as MNQ, is an organic compound and a nitro-heterocyclic aromatic. It is a yellow-orange solid that is soluble in organic solvents. MNQ has a wide range of applications in the fields of organic synthesis, medicine, and materials science. Its unique properties make it an attractive material for scientific research and development.

Scientific Research Applications

6-Methyl-8-nitroquinolin-4-ol has been used in a variety of scientific research applications. It has been employed as a reagent in organic synthesis, as a fluorescent label in biological assays, and as a photosensitizer in photodynamic therapy. Its unique properties make it an attractive material for scientific research and development.

Mechanism of Action

6-Methyl-8-nitroquinolin-4-ol has several mechanisms of action. It acts as a photosensitizer, absorbing light and generating reactive oxygen species (ROS) that can damage cells and DNA. It can also act as a fluorescent label, emitting light when exposed to certain wavelengths of light. In addition, 6-Methyl-8-nitroquinolin-4-ol has been shown to act as an inhibitor of certain enzymes, including cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
6-Methyl-8-nitroquinolin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to induce DNA damage and cell death. In animal models, 6-Methyl-8-nitroquinolin-4-ol has been shown to cause oxidative stress and inflammation. In humans, 6-Methyl-8-nitroquinolin-4-ol has been shown to cause skin irritation and eye irritation.

Advantages and Limitations for Lab Experiments

6-Methyl-8-nitroquinolin-4-ol has several advantages and limitations for laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time. However, 6-Methyl-8-nitroquinolin-4-ol can be toxic to humans and animals and should be handled with caution. In addition, 6-Methyl-8-nitroquinolin-4-ol is a photosensitizer and can be degraded by light, so it should be used in a dark environment.

Future Directions

The potential applications of 6-Methyl-8-nitroquinolin-4-ol are vast and varied. In the future, 6-Methyl-8-nitroquinolin-4-ol could be used as a photosensitizer in photodynamic therapy and as a fluorescent label in biological assays. It could also be used in the synthesis of novel compounds, such as drugs and materials. In addition, 6-Methyl-8-nitroquinolin-4-ol could be used in the development of new diagnostic tests and therapies. Finally, 6-Methyl-8-nitroquinolin-4-ol could be used to study the mechanisms of various biological processes, such as enzyme inhibition and oxidative stress.

properties

IUPAC Name

6-methyl-8-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-4-7-9(13)2-3-11-10(7)8(5-6)12(14)15/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDGOGSHIBYGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-8-nitroquinolin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.